molecular formula C10H10N2O4 B1346506 N-(3-nitrophenyl)-3-oxobutanamide CAS No. 25233-49-2

N-(3-nitrophenyl)-3-oxobutanamide

Cat. No.: B1346506
CAS No.: 25233-49-2
M. Wt: 222.2 g/mol
InChI Key: KQAQKCOLRNMYFK-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-oxobutanamide is an organic compound characterized by the presence of a nitrophenyl group attached to an oxobutanamide moiety

Scientific Research Applications

N-(3-nitrophenyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The development of new leads in drug-discovery programmes is often initiated by the synthesis of novel molecules that display excellent and a wide array of biological profiles because of the presence of some critical structural features in them . Therefore, the synthesis and study of “N-(3-nitrophenyl)-3-oxobutanamide” and similar compounds could be of interest in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3-oxobutanamide typically involves the reaction of 3-nitroaniline with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Compounds with new functional groups replacing the nitro group.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanamide moiety can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-3-oxobutanamide: Similar structure with the nitro group in the para position.

    N-(2-nitrophenyl)-3-oxobutanamide: Similar structure with the nitro group in the ortho position.

    N-(3-nitrophenyl)-2-oxobutanamide: Similar structure with a different position of the oxo group.

Uniqueness

N-(3-nitrophenyl)-3-oxobutanamide is unique due to the specific positioning of the nitro and oxo groups, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-nitrophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-7(13)5-10(14)11-8-3-2-4-9(6-8)12(15)16/h2-4,6H,5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAQKCOLRNMYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304480
Record name N-(3-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25233-49-2
Record name 25233-49-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-nitrophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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